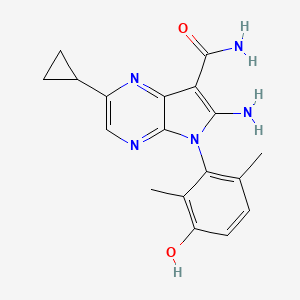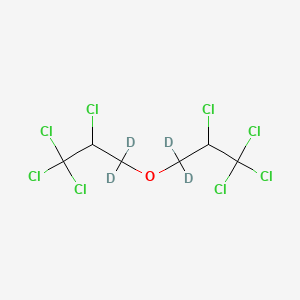
Bis(2,3,3,3-tetrachloropropyl) Ether-d4; 2,3,3,3,2',3',3',3'-Octachlorodipropyl Ether-d4; Octachloro-di-n-propyl Ether-d4; Octachlorodipropyl Ether-d4; SV2-d4; S 421-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S 421-d4 is a deuterium-labeled version of the compound S 421. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . The molecular formula of S 421-d4 is C₆H₂D₄Cl₈O, and it has a molecular weight of 381.76 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S 421-d4 involves the incorporation of deuterium into the parent compound S 421. This process typically involves the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but a common method includes the use of deuterated chloroform (CDCl₃) as a solvent and deuterated reagents to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of S 421-d4 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: S 421-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: S 421-d4 can undergo nucleophilic substitution reactions, where deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .
Applications De Recherche Scientifique
S 421-d4 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential to improve the pharmacokinetic profiles of drugs by reducing metabolic degradation.
Industry: Utilized in the development of stable isotope-labeled standards for analytical chemistry
Mécanisme D'action
The mechanism of action of S 421-d4 involves its incorporation into drug molecules, where the deuterium atoms replace hydrogen atoms. This substitution can lead to changes in the pharmacokinetic and metabolic profiles of the drug. Deuterium forms stronger bonds with carbon compared to hydrogen, which can result in slower metabolic degradation and longer half-life of the drug . The molecular targets and pathways involved depend on the specific drug molecule into which S 421-d4 is incorporated.
Comparaison Avec Des Composés Similaires
S 421: The non-deuterated parent compound.
Deuterated analogs of other drugs: Compounds where deuterium is incorporated into different drug molecules.
Comparison: S 421-d4 is unique due to its deuterium labeling, which imparts distinct pharmacokinetic properties compared to its non-deuterated counterpart, S 421. The incorporation of deuterium can lead to reduced metabolic degradation and improved stability, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C6H6Cl8O |
|---|---|
Poids moléculaire |
381.7 g/mol |
Nom IUPAC |
1,1,1,2-tetrachloro-3,3-dideuterio-3-(2,3,3,3-tetrachloro-1,1-dideuteriopropoxy)propane |
InChI |
InChI=1S/C6H6Cl8O/c7-3(5(9,10)11)1-15-2-4(8)6(12,13)14/h3-4H,1-2H2/i1D2,2D2 |
Clé InChI |
LNJXZKBHJZAIKQ-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C([2H])(C(C(Cl)(Cl)Cl)Cl)OC([2H])([2H])C(C(Cl)(Cl)Cl)Cl |
SMILES canonique |
C(C(C(Cl)(Cl)Cl)Cl)OCC(C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B12428667.png)
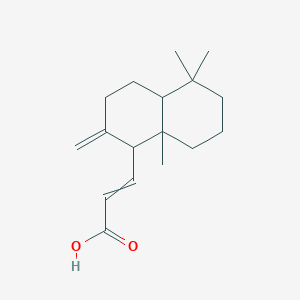
![4-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B12428675.png)


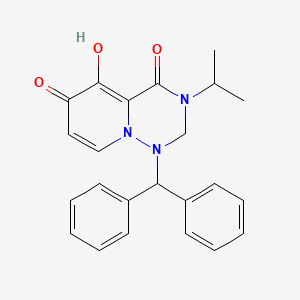
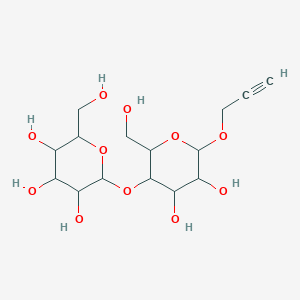

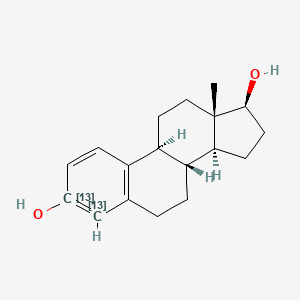
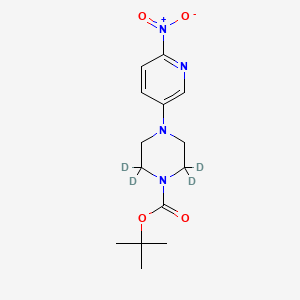
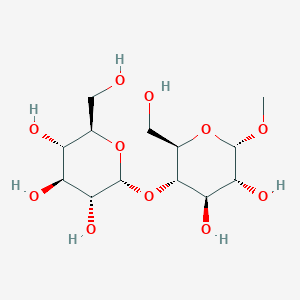
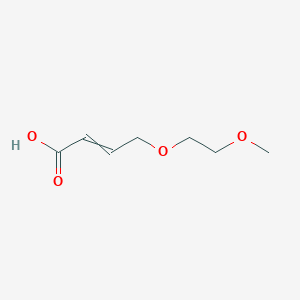
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)
